molecular formula C12H21N3O2 B3023527 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1016829-93-8

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone

Cat. No. B3023527
CAS RN: 1016829-93-8
M. Wt: 239.31 g/mol
InChI Key: LFERENZJUPPSCL-UHFFFAOYSA-N
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Description

“1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C12H21N3O2 . It is also known as 1-acetyl-4-(4-piperidinylcarbonyl)piperazine hydrochloride . It is used as a reagent and building block in several synthetic applications .


Molecular Structure Analysis

The molecular weight of “1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone” is 239.31 g/mol . The InChI code for this compound is 1S/C12H21N3O2.ClH/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11;/h11,13H,2-9H2,1H3;1H .

Scientific Research Applications

Role in Drug Designing

Piperidines, including “1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed by Zhang et al. as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Antiviral Applications

Piperidine derivatives have been used in the development of antiviral agents . They have shown promising results in inhibiting the replication of various viruses.

Antimalarial Applications

Piperidine derivatives have also been used in the development of antimalarial drugs . They have shown potential in inhibiting the growth of Plasmodium species, the parasites responsible for malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown strong bactericidal effects against Gram-negative species . They have also been used as antimicrobial and antifungal agents .

Antihypertension Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . They have shown potential in controlling high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation.

Antipsychotic Applications

Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown potential in treating various psychiatric disorders.

Safety and Hazards

The safety information available indicates that “1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone” may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11/h11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFERENZJUPPSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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